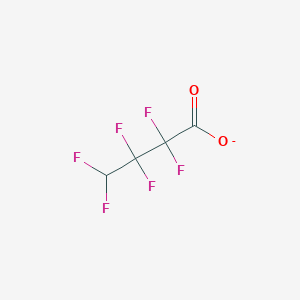

2,2,3,3,4,4-Hexafluorobutanoate

カタログ番号:

B448593

分子量:

195.04g/mol

InChIキー:

ACPUHIQZFSBBGQ-UHFFFAOYSA-M

注意:

研究専用です。人間または獣医用ではありません。

説明

2,2,3,3,4,4-Hexafluorobutanoate, available as its sodium or cesium salt, is a high-value, specialty fluorinated reagent designed for advanced research applications, particularly in polymer and materials science. Its primary research value lies in its role as a key precursor in the synthesis of perfluorinated polymers and functionalized monomers through thermal decarboxylation reactions . The thermolysis of these salts proceeds through the formation of a perfluorocarbanion, which subsequently eliminates a fluoride ion to form a highly stable perfluorinated double bond . This mechanism is a cornerstone method for generating important perfluoroalkene monomers, which are critical in the production of fluorinated polymers known for their exceptional chemical resistance, thermal stability, and valuable electric insulation properties . Beyond its use in polymer chemistry, the structural motif of heavily fluorinated carboxylic acids and their derivatives is of significant interest in developing new materials with low moisture absorption, high dielectric constants, and improved chemical resistance . Researchers can utilize this compound to incorporate a highly fluorinated segment into target molecules, potentially altering their solubility, stability, and surface properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

特性

分子式 |

C4HF6O2- |

|---|---|

分子量 |

195.04g/mol |

IUPAC名 |

2,2,3,3,4,4-hexafluorobutanoate |

InChI |

InChI=1S/C4H2F6O2/c5-1(6)3(7,8)4(9,10)2(11)12/h1H,(H,11,12)/p-1 |

InChIキー |

ACPUHIQZFSBBGQ-UHFFFAOYSA-M |

SMILES |

C(C(C(C(=O)[O-])(F)F)(F)F)(F)F |

正規SMILES |

C(C(C(C(=O)[O-])(F)F)(F)F)(F)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Fluorinated Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,2,3,3,4,4-hexafluorobutanoate with structurally related fluorinated compounds:

Thermal and Solubility Profiles

- Hexafluorobutanol has a boiling point of 114–116°C, making it suitable for high-temperature reactions .

- Hexafluoro-1,5-pentanediol is a solid (m.p. 78–81°C) with dual solubility in water and organic solvents, unlike the liquid hexafluorobutanoate derivatives .

Research Findings and Industrial Relevance

- Biochemical Studies: Deuterated analogs of hexafluorobutanoate (e.g., [2H₆]GHB) are pivotal in tracing metabolic pathways of hydroxybutyric acids .

- Material Science : Fluorinated diols and anhydrides are used in aerospace and electronics for heat-resistant polymers .

- Safety Considerations : PFMOBA’s classification as a UN3265 corrosive liquid underscores the need for careful handling in industrial settings .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,3,3,4,4-hexafluorobutanoate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated esters like 2,2,3,3,4,4-hexafluorobutanoate typically involves fluorination of precursor compounds (e.g., diols or carboxylic acids) using agents such as sulfur tetrafluoride (SF₄) or Deoxo-Fluor. Key parameters include:

- Temperature : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reactivity by stabilizing intermediates .

- Catalysts : Lewis acids like BF₃·Et₂O can accelerate fluorination .

Example: Methyl 2,2,3,3,4,4-hexafluorobutanoate (C₅H₄F₆O₂) is synthesized via esterification of hexafluorobutanoic acid with methanol under acidic catalysis .

Q. How can researchers characterize the purity and structural integrity of 2,2,3,3,4,4-hexafluorobutanoate?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (e.g., δ −70 to −120 ppm for CF₂/CF₃ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₅H₅F₆O₂: calc. 227.01) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in fluorinated diols .

Q. What are the stability considerations for 2,2,3,3,4,4-hexafluorobutanoate under storage and experimental conditions?

- Methodological Answer : Fluorinated esters are moisture-sensitive. Best practices include:

- Storage : Inert atmosphere (argon) at −20°C in sealed glass vials.

- Handling : Use anhydrous solvents and gloveboxes for air-sensitive reactions.

- Decomposition Monitoring : Regular GC-MS or TLC checks for hydrolysis byproducts (e.g., hexafluorobutanoic acid) .

Advanced Research Questions

Q. How do fluorination patterns in 2,2,3,3,4,4-hexafluorobutanoate influence its reactivity in polymerization or cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance electrophilicity, enabling applications in:

- Radical Polymerization : Fluorinated acrylates (e.g., HFPM in ) show high thermal stability (degradation >250°C) and low surface energy.

- Suzuki-Miyaura Coupling : Fluorinated esters act as directing groups, though steric hindrance from CF₃ may require tailored catalysts .

Comparative Data :

| Property | 2,2,3,3,4,4-Hexafluorobutanoate | Non-Fluorinated Analog |

|---|---|---|

| Thermal Stability (°C) | >200 | ~150 |

| Dielectric Constant | 2.1–2.5 | 3.0–3.5 |

| Hydrolytic Sensitivity | High | Moderate |

Q. What strategies resolve contradictions in reported biological activities of fluorinated esters like 2,2,3,3,4,4-hexafluorobutanoate?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

- Impurity Profiles : Trace fluorinated byproducts (e.g., perfluoroalkyl acids) may confound assays. Use HPLC-UV/HRMS for purity validation .

- Assay Conditions : Fluorinated compounds may interact with serum proteins (e.g., albumin), altering bioavailability. Include controls with fluorocarbon-free media .

Example: Hypoxia-selective cytotoxicity (IC₅₀ <10 µM) reported for fluorinated acrylates requires validation under standardized O₂ levels .

Q. How can computational modeling predict the solvation and thermodynamic properties of 2,2,3,3,4,4-hexafluorobutanoate?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。